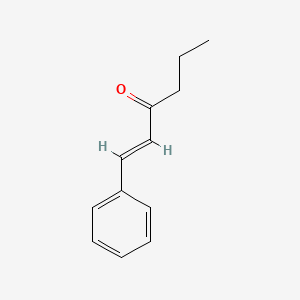

(E)-1-phenyl-hex-1-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4646-80-4 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(E)-1-phenylhex-1-en-3-one |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3/b10-9+ |

InChI Key |

AEKQOHMTVGQNDM-MDZDMXLPSA-N |

Isomeric SMILES |

CCCC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCCC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E 1 Phenyl Hex 1 En 3 One and Its Analogues

Established Synthetic Routes to Enones

Claisen-Schmidt Condensation (Aldol Condensation) for Chalcone (B49325) Derivatives and Related α,β-Unsaturated Ketones

The Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation, stands as a classical and widely employed method for the synthesis of α,β-unsaturated ketones, including chalcones and their analogues. scispace.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde or a ketone lacking an α-hydrogen with a ketone that possesses an α-hydrogen. wikipedia.org The reaction is typically catalyzed by an aqueous alkali base, such as sodium hydroxide, and proceeds through an aldol addition followed by a dehydration step, driven by the formation of a stable conjugated system. ijarsct.co.inorganic-chemistry.org

For the synthesis of (E)-1-phenyl-hex-1-en-3-one, this would involve the reaction of benzaldehyde (B42025) with 2-pentanone in the presence of a base. The reaction is known for its operational simplicity and can often be performed at room temperature or with gentle heating. ijarsct.co.in Variations of this method have been developed to improve yields and reduce reaction times, including the use of different catalysts like SOCl2 or grinding techniques with NaOH as a base catalyst, which can significantly shorten the reaction time. gkyj-aes-20963246.com The Claisen-Schmidt condensation generally favors the formation of the more stable (E)-isomer due to steric considerations. tandfonline.com

Table 1: Examples of Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Synthesis

| Aldehyde/Ketone 1 | Ketone 2 | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | Acetophenone (B1666503) | NaOH | Chalcone | ~90 | scispace.com |

| Substituted Benzaldehydes | 2-Hydroxyacetophenone | NaOH (40%) | 2'-Hydroxychalcone derivatives | - | |

| Aromatic Aldehydes | Various Ketones | PPh3/I2 | Chalcone derivatives | - | researchgate.net |

| Benzaldehyde | Acetone | NaOH | Benzylidene acetone | High | rsc.org |

Strategies Involving Alkynones as Precursors or Related Alkynes

An alternative and powerful strategy for the synthesis of α,β-unsaturated ketones involves the use of alkynones as precursors. 1-Phenyl-1-hexyn-3-one, an alkynone itself, can be a key intermediate. ontosight.ai The synthesis of such alkynones can be achieved through various methods, including the reaction of phenylacetylene (B144264) with aliphatic aldehydes or ketones in the presence of a base. ontosight.ai

Once the alkynone is obtained, it can be selectively reduced to the corresponding (E)- or (Z)-enone. For instance, the isomerization of γ-hydroxy-α,β-alkynyl esters to γ-oxo-α,β-(E)-alkenyl esters can be achieved with high stereoselectivity using catalytic amounts of a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org

Furthermore, tandem reactions involving alkynes and aldehydes can directly yield α,β-unsaturated ketones. For example, a facile Hβ zeolite-catalyzed strategy has been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions, proceeding via tandem hydration/condensation. rsc.org Reductive coupling of enones or enals with alkynes using reducing agents like organozincs, organoboranes, and organosilanes also provides a cost-effective and functional group-tolerant route. organic-chemistry.orgacs.org

Advanced Synthetic Approaches to Stereoselective Enone Formation

Stereoselective Synthesis of (E)-Isomers in α,β-Unsaturated Ketones

Achieving high stereoselectivity for the (E)-isomer is often a primary goal in the synthesis of α,β-unsaturated ketones. While the Claisen-Schmidt condensation often favors the (E)-isomer, other methods provide more explicit control. tandfonline.com For example, a stereoselective method for synthesizing monofluoroalkyl α,β-unsaturated ketones with exclusive (E)-selectivity involves the gold-catalyzed isomerization of allenyl carbinol esters to dienes, followed by fluorination. organic-chemistry.org

Copper-catalyzed enantiodivergent syntheses of acyclic (E)- or (Z)-β,γ-unsaturated ketones from 1,3-butadienyl silanes have also been developed, where the nature of the silyl (B83357) group on the diene dictates the stereochemical outcome. nih.gov These methods highlight the importance of catalyst and substrate control in achieving high stereoselectivity.

Catalytic Methodologies for Controlled Enone Synthesis

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for enone synthesis. For instance, an iron(III) acetylacetonate-catalyzed Oppenauer oxidation and Claisen-Schmidt reaction allows for the direct synthesis of α,β-unsaturated ketones from secondary alcohols and aldehydes under base-free conditions. researchgate.net

Heterogeneous catalysts, such as ceria (CeO2), have been employed for the oxidative C-C coupling of ketones and primary alcohols to produce α,β-unsaturated ketones, with the catalytic activity being dependent on the crystal plane of the catalyst. rsc.org Furthermore, iridium-N,P complexes have been used for the asymmetric hydrogenation of enones to saturated alcohols, demonstrating the potential for stereoselective transformations of the enone functionality. acs.org These catalytic systems often operate under milder conditions and offer greater functional group tolerance compared to traditional methods. mdpi.com

Derivatization Strategies and Subsequent Synthetic Transformations

Once synthesized, this compound and its analogues serve as versatile building blocks for further synthetic transformations. The α,β-unsaturated ketone moiety is susceptible to a variety of reactions, including Michael additions, cycloadditions, and reductions.

For example, the enone system can be selectively protected to allow for transformations at other functional groups within the molecule. A combination of triphenylphosphine (B44618) (PPh3) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can selectively react with an enone to form a phosphonium (B103445) silyl enol ether, effectively protecting it during the reduction of other carbonyl functions. acs.org

The reductive coupling of enones with alkynes can be utilized to construct complex molecular frameworks, such as substituted pyrroles, by subsequent oxidative cleavage and Paal-Knorr cyclization. acs.org Additionally, α,β-unsaturated ketones bearing a trifluoromethyl group are valuable precursors for the synthesis of various trifluoromethyl-containing heterocyles. mdpi.com The derivatization of the carbonyl group itself, for instance through the formation of imines, opens up further avenues for creating novel heterocyclic compounds. mdpi.com

Reactivity and Reaction Mechanisms of E 1 Phenyl Hex 1 En 3 One

Electrophilic Nature and Intrinsic Reactivity Profile

The reactivity of (E)-1-phenyl-hex-1-en-3-one is largely dictated by the presence of the α,β-unsaturated ketone functional group. This arrangement of atoms creates a conjugated system that influences the molecule's electronic properties and, consequently, its chemical behavior.

In α,β-unsaturated carbonyl compounds like this compound, the double bond and the carbonyl group are in conjugation. jove.com This conjugation leads to delocalization of π-electrons across the O=C–C=C system. The electronegative oxygen atom withdraws electron density from the carbonyl carbon, and this effect is transmitted through the conjugated system to the β-carbon of the alkene. libretexts.orglibretexts.org This electronic communication results in a system with two primary electrophilic sites: the carbonyl carbon (C-3) and the β-carbon (C-1). jove.com

The presence of the phenyl group at the C-1 position further influences the reactivity by extending the conjugated system. The phenyl ring can donate or withdraw electron density depending on the reaction conditions and the nature of the attacking species, thereby modulating the electrophilicity of the β-carbon.

The consequence of this electronic arrangement is that the molecule can undergo two main types of nucleophilic attack: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon. jove.comlibretexts.orgmasterorganicchemistry.com The preferred pathway is dependent on the nature of the nucleophile. jove.com

Nucleophilic attack at the β-carbon of this compound leads to the formation of a resonance-stabilized enolate intermediate. jove.comlibretexts.org The negative charge is delocalized over the oxygen atom and the α-carbon. libretexts.org

This resonance stabilization is a key factor in the thermodynamics of conjugate addition reactions. The formation of this stable intermediate provides a lower energy pathway for the reaction to proceed. masterorganicchemistry.com The subsequent protonation of the enolate can occur at either the oxygen or the α-carbon. Protonation at the oxygen leads to an enol, which then tautomerizes to the more stable keto form, resulting in the final 1,4-addition product. jove.comlibretexts.org

Conjugation Effects on Carbonyl and Alkene Reactivity in α,β-Unsaturated Systems

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The dual electrophilicity of α,β-unsaturated ketones allows for a rich variety of nucleophilic addition reactions. The competition between 1,2-addition and 1,4-addition is a central theme in their reactivity.

The 1,4-conjugate addition, often referred to as the Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. masterorganicchemistry.com The Michael addition is a thermodynamically controlled process, and the stability of the resulting product often drives the reaction. organic-chemistry.org

The general mechanism for the Michael addition involves the following steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon, leading to the breaking of the C=C π-bond and the formation of a new C-nucleophile bond. libretexts.org

Formation of an Enolate Intermediate: The electrons from the C=C π-bond are pushed onto the carbonyl oxygen, forming a resonance-stabilized enolate ion. jove.comlibretexts.org

Protonation: The enolate intermediate is then protonated, typically by a solvent or a weak acid, at the α-carbon to yield the final saturated keto product. libretexts.org

Lithium diorganocopper reagents, also known as Gilman reagents (R₂CuLi), are particularly useful for achieving 1,4-conjugate addition to α,β-unsaturated ketones. pressbooks.pub Unlike more reactive organometallic reagents such as Grignard reagents or organolithium reagents which tend to favor 1,2-addition, the softer nature of Gilman reagents directs them to attack the β-carbon. jove.compressbooks.pub

The reaction of this compound with a lithium diorganocopper reagent, for instance, lithium dimethylcuprate ((CH₃)₂CuLi), would result in the addition of a methyl group to the C-1 position. The mechanism involves the transfer of one of the alkyl groups from the copper atom to the β-carbon of the enone. libretexts.org This method is highly effective for the formation of new carbon-carbon bonds. libretexts.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | (CH₃)₂CuLi | 1-phenyl-1-methyl-hexan-3-one | 1,4-Conjugate Addition (Michael Addition) |

| This compound | (CH₃CH₂)₂CuLi | 1-ethyl-1-phenyl-hexan-3-one | 1,4-Conjugate Addition (Michael Addition) |

Amines are effective nucleophiles for the 1,4-conjugate addition to α,β-unsaturated ketones. pressbooks.pub The reaction of this compound with a primary or secondary amine would proceed via a Michael addition mechanism to yield a β-amino ketone.

The lone pair of electrons on the nitrogen atom of the amine attacks the β-carbon of the enone, forming a zwitterionic intermediate. ehu.eus A subsequent proton transfer from the nitrogen to the enolate oxygen, followed by tautomerization, yields the final product. jove.comlibretexts.org The reaction is often reversible when weaker nucleophiles like amines are used, and the thermodynamically more stable 1,4-adduct is favored. libretexts.org

| Reactant | Amine Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Methylamine (CH₃NH₂) | 4-(methylamino)-1-phenyl-hexan-3-one | 1,4-Conjugate Addition (Aza-Michael Addition) |

| This compound | Dimethylamine ((CH₃)₂NH) | 4-(dimethylamino)-1-phenyl-hexan-3-one | 1,4-Conjugate Addition (Aza-Michael Addition) |

Stereoselective Conjugate Additions (e.g., Asymmetric Boron Conjugate Addition, Indole Conjugate Addition)

Regioselectivity in Nucleophilic Additions: Discrimination between 1,2- and 1,4-Addition

Nucleophilic addition to α,β-unsaturated ketones like this compound can occur at two electrophilic sites: the carbonyl carbon (C2) leading to a 1,2-addition product, or the β-carbon (C4) resulting in a 1,4-addition (conjugate addition) product. libretexts.org The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions.

Generally, "hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition due to the strong electrostatic interaction with the hard electrophilic carbonyl carbon. In contrast, "soft" nucleophiles, like organocuprates, thiols, and enolates, preferentially undergo 1,4-addition to the softer β-carbon. nih.gov

For instance, in the context of conjugate additions to enals, mixing different catalysts can lead to varying ratios of 1,4- to 1,2-addition products. beilstein-journals.org The choice of catalyst and reaction conditions can be tuned to favor one mode of addition over the other.

Analysis of Kinetic versus Thermodynamic Control in Reaction Pathways

The outcome of competing reactions, such as 1,2- versus 1,4-addition, can often be explained by the principles of kinetic and thermodynamic control. libretexts.orglibretexts.orgwikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (the kinetic product). libretexts.orgmasterorganicchemistry.com This product arises from the reaction pathway with the lower activation energy. wikipedia.orgdalalinstitute.com For additions to conjugated systems, the 1,2-addition product is often the kinetic product because the initial attack of the nucleophile is often faster at the carbonyl carbon. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established between the products. libretexts.orgmasterorganicchemistry.com Under these conditions, the major product is the most stable one (the thermodynamic product). wikipedia.orgdalalinstitute.com The 1,4-addition product is generally more thermodynamically stable because it results in the formation of a strong carbon-carbon single bond and retains a stable carbonyl group. libretexts.org

The competition between kinetic and thermodynamic control is a key factor in determining the product distribution in reactions of this compound with certain nucleophiles. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com

Table 2: Comparison of Kinetic and Thermodynamic Control

| Control Type | Reaction Conditions | Major Product | Determining Factor |

|---|---|---|---|

| Kinetic | Low temperature, short reaction time | The product that forms fastest (often 1,2-addition product) | Lower activation energy |

| Thermodynamic | High temperature, long reaction time | The most stable product (often 1,4-addition product) | Lower Gibbs free energy of the product |

Other Significant Chemical Transformations

Rearrangement Reactions Involving the Enone Moiety

The enone functionality in this compound can participate in various rearrangement reactions. While specific examples for this exact compound are not prevalent in the search results, related structures undergo rearrangements. For instance, some reactions can involve the enone as part of a larger molecular framework that undergoes rearrangement. lookchem.com One such example, although not directly involving this compound, is the retro-Nazarov reaction, which involves the cleavage of a cyclopentenone. lookchem.com Additionally, the enone can be a precursor to other structures that then undergo rearrangement.

Cycloaddition Reactions

This compound, as an α,β-unsaturated ketone, possesses a conjugated system that makes it a candidate for various cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing cyclic compounds. While specific studies detailing the cycloaddition reactivity of this compound are not abundant in the literature, its reactivity can be inferred from studies on structurally similar compounds, such as benzylideneacetone (B49655) (4-phenyl-but-3-en-2-one). The primary types of cycloaddition reactions applicable to this class of compounds are Diels-Alder and 1,3-dipolar cycloadditions.

Diels-Alder Reactions: In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. cdnsciencepub.com In the case of this compound, the α,β-unsaturated ketone system can act as the dienophile. The reactivity is governed by the electronic nature of both the diene and the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. The carbonyl group in this compound is electron-withdrawing, which should facilitate its reaction with suitable dienes.

Furthermore, the conjugated enone system can also function as a heterodiene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich alkenes to form dihydropyrans. conicet.gov.arresearchgate.net This dual reactivity makes it a versatile building block in synthesis.

1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing 4 π-electrons) and a dipolarophile (typically an alkene or alkyne) to yield a five-membered heterocyclic ring. copernicus.org this compound can serve as a dipolarophile. For instance, the reaction of benzylideneacetone with azomethine ylides (a type of 1,3-dipole) generated in situ from isatins and benzylamine (B48309) has been shown to produce functionalized spiropyrrolidine-oxindoles. researchgate.netacs.orgnih.gov The regioselectivity of these additions can often be controlled by the choice of reactants, solvents, and additives.

The table below summarizes representative cycloaddition reactions involving benzylideneacetone, a close structural analog of this compound.

| Reaction Type | Reactants | Product Class | Ref. |

| 1,3-Dipolar Cycloaddition | Benzylideneacetone, Isatin, Benzylamine | Spiropyrrolidine-oxindoles | researchgate.net |

| Hetero-Diels-Alder | Benzylideneacetone, Electron-rich alkene | Dihydropyrans | conicet.gov.arresearchgate.net |

Environmental Fate and Gas-Phase Reactivity

The environmental persistence and transformation of this compound are largely determined by its gas-phase reactions with atmospheric oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), as well as by its response to solar radiation (photoreactivity).

Kinetics and Mechanisms of OH Radical-Initiated Degradation

In the troposphere, the primary daytime degradation pathway for many volatile organic compounds (VOCs) is initiated by reaction with the hydroxyl radical (OH). copernicus.org For α,β-unsaturated ketones, this reaction can proceed via two main channels: OH radical addition to the carbon-carbon double bond and H-atom abstraction from the alkyl groups. copernicus.orgacs.org

The table below presents rate coefficients for the reaction of OH radicals with several α,β-unsaturated ketones, which can be used to estimate the reactivity of this compound.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime (τ) | Ref. |

| 3-Penten-2-one | (7.22 ± 1.74) × 10⁻¹¹ | ~3.8 hours | acs.org |

| 4-Hexen-3-one | (9.04 ± 2.12) × 10⁻¹¹ | ~3.1 hours | acs.org |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | ~4.3 hours | copernicus.orgresearchgate.net |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | ~3.4 hours | copernicus.orgresearchgate.net |

| Atmospheric lifetime (τ) is estimated using the equation τ = 1 / (k_OH * [OH]), assuming a global average OH concentration of 1.0 × 10⁶ molecules cm⁻³. |

Based on these values, this compound is expected to have a relatively short atmospheric lifetime, on the order of a few hours, indicating that it would be rapidly removed from the atmosphere during the day. The primary reaction mechanism is anticipated to be the addition of the OH radical to the double bond, leading to the formation of carbonyl products and secondary organic aerosols. copernicus.orgresearchgate.net

Ozonolysis Reactions: Rate Coefficients and Products

Ozonolysis, the reaction with ozone (O₃), represents another significant degradation pathway for unsaturated compounds in the atmosphere. The reaction proceeds via the Criegee mechanism, involving the 1,3-dipolar cycloaddition of ozone to the C=C double bond to form a primary ozonide, which then decomposes to a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). rsc.orgrsc.org

There is no specific experimental rate coefficient for the ozonolysis of this compound. However, structure-activity relationship (SAR) models can be used to estimate it. copernicus.org The reactivity is highly dependent on the degree of substitution at the double bond. For comparison, the ozonolysis of ethyl vinyl ketone (1-penten-3-one), studied as a model for α,β-unsaturated ketones, showed that this reaction can be a significant source of organic acids and other oxygenated products in the atmosphere. researchgate.netrsc.orgrsc.org

The expected primary products from the ozonolysis of this compound, following the cleavage of the double bond, would be benzaldehyde (B42025) and 2-oxopentanal. The Criegee intermediates formed, [C₆H₅CHOO]• and [CH(CHO(CH₂)₂CH₃)]•, can undergo further reactions in the atmosphere, contributing to the formation of secondary pollutants.

| Compound | Ozonolysis Rate Coefficient (k_O₃) (cm³ molecule⁻¹ s⁻¹) | Primary Products | Ref. |

| Ethyl vinyl ketone | (4.0 ± 0.4) × 10⁻¹⁸ | 2-Oxobutanal, Formic acid, Propionic acid | rsc.orgrsc.org |

| trans-2-Alkenes (generic) | ~1.2 x 10⁻¹⁶ | Aldehyd fragments | copernicus.org |

The ozonolysis of this compound is expected to be a slower process than its degradation by OH radicals but can be a competitive loss process, especially in regions with high ozone concentrations.

Photoreactivity and Photoisomerization Processes (e.g., E/Z-Photoswitching)

The conjugated system in this compound, characteristic of chalcones, allows it to absorb ultraviolet (UV) radiation, leading to photochemical reactions. The most common photochemical process for this class of compounds is E/Z isomerization around the carbon-carbon double bond. scielo.org.mx

Upon absorption of light, the stable (E)-isomer can be converted to the less stable (Z)-isomer. This process is often reversible, with the (Z)-isomer reverting to the (E)-form thermally or upon irradiation at a different wavelength, establishing a photostationary state. researchgate.netnih.gov This photoswitching behavior is a key feature of many chalcone (B49325) derivatives. researchgate.net

Studies on benzylideneacetone oxime ethers and other chalcones have shown that irradiation leads to a rapid equilibration between the isomers. scielo.org.mxrsc.org The efficiency and mechanism of isomerization can be influenced by the solvent and the presence of sensitizers. Besides isomerization, other photochemical pathways, such as [2+2] cycloadditions to form dimeric cyclobutane (B1203170) products, can occur, particularly upon prolonged exposure to sunlight or in the solid state. wikipedia.org

The photoreactivity of this compound is an important consideration for its environmental fate and for any application where it might be exposed to light.

| Photochemical Process | Description | Typical Outcome | Ref. |

| E/Z Photoisomerization | Reversible conversion between E and Z isomers upon UV irradiation. | Establishment of a photostationary state mixture of isomers. | researchgate.netscielo.org.mx |

| [2+2] Cycloaddition | Dimerization of two molecules upon prolonged light exposure. | Formation of cyclobutane derivatives. | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For (E)-1-phenyl-hex-1-en-3-one, NMR studies are crucial for confirming its structure and understanding the electronic environment of each nucleus.

Proton NMR (¹H NMR) for Structural Assignment and Proton Environments

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the local electronic environment, with electronegative atoms and π-systems causing protons to appear at different frequencies. libretexts.org

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.6 ppm. The olefinic protons of the α,β-unsaturated system are also found downfield due to the deshielding effects of the carbonyl group and the phenyl ring. The vinylic proton (Hα) adjacent to the phenyl group and the vinylic proton (Hβ) adjacent to the carbonyl group exhibit characteristic chemical shifts and a large coupling constant (J), typically around 16 Hz, which is indicative of an (E)- or trans-configuration. rsc.orgcsustan.edu

The protons of the propyl group attached to the carbonyl are observed in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl (α-CH₂) are deshielded and appear at a lower field than the other methylene and methyl protons of the propyl chain.

A representative, though not explicitly for this compound, ¹H NMR data for a similar compound, (E)-1-phenylhex-1-en-3-ol, shows the aromatic protons as multiplets between δ 7.23-7.38 ppm, and the olefinic protons at δ 6.53-6.57 ppm and δ 6.18-6.24 ppm with a coupling constant of 16.0 Hz. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.6 | m | - |

| Vinylic-Hα | ~6.9 | d | ~16 |

| Vinylic-Hβ | ~6.7 | dt | ~16, ~7 |

| Methylene-H (α to C=O) | ~2.6 | t | ~7 |

| Methylene-H | ~1.6 | sextet | ~7 |

| Methyl-H | ~0.9 | t | ~7 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of this compound. bhu.ac.in Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. libretexts.orgmsu.edu

The carbonyl carbon is the most deshielded and appears at the lowest field, typically in the range of δ 190-220 ppm for ketones. libretexts.org The carbons of the phenyl ring and the double bond resonate in the aromatic/alkenic region (δ 110-150 ppm). bhu.ac.in The aliphatic carbons of the propyl group appear in the upfield region (δ 10-40 ppm). bhu.ac.in The electronegativity of the oxygen atom in the carbonyl group influences the chemical shifts of nearby carbons. libretexts.org

For the related compound (E)-1-phenylpent-1-en-3-ol, the phenyl carbons appear between δ 126.4-136.7 ppm, and the olefinic carbons at δ 130.3 and 132.2 ppm. rsc.org For this compound, the carbonyl carbon would be expected at a much lower field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~200 |

| Phenyl (quaternary) | ~135 |

| Phenyl (CH) | 128 - 130 |

| Vinylic (Cα) | ~125 |

| Vinylic (Cβ) | ~145 |

| Methylene (α to C=O) | ~40 |

| Methylene | ~18 |

| Methyl | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms in this compound.

In Situ NMR Spectroscopy for Real-Time Reaction Monitoring and Mechanistic Elucidation

Application of Isotope Effects and Isotope Labeling in NMR Studies

Isotope labeling, particularly with deuterium (B1214612) (²H), is a sophisticated technique used in NMR spectroscopy to probe reaction mechanisms and elucidate structural details. nih.gov The substitution of a proton with a deuteron (B1233211) can lead to observable changes in the NMR spectrum, known as isotope effects. bibliotekanauki.plresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (α,β-unsaturated ketone) | Stretch | 1650 - 1685 |

| C=C (alkene) | Stretch | 1600 - 1640 |

| C-H (aromatic) | Stretch | > 3000 |

| C-H (aliphatic) | Stretch | < 3000 |

| C-H (trans-alkene) | Out-of-plane bend | 960 - 990 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org In the analysis of this compound, MS provides the molecular ion peak, which corresponds to the mass of the intact molecule. For this compound (C12H14O), the expected molecular weight is approximately 174.24 g/mol . chemsynthesis.com

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula by measuring the exact mass of the molecular ion with high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can confirm the elemental composition of C12H14O for this compound.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. wikipedia.org The dissociation of the energetically unstable molecular ion leads to the formation of various fragment ions. wikipedia.org For ketones, characteristic fragmentation patterns include cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, common fragmentation pathways would involve the loss of the propyl group or the phenyl group, leading to characteristic fragment ions. The presence of an aromatic ring often results in a strong molecular ion peak due to its stability. libretexts.org

A study on a related compound, 2-phenylhex-5-en-3-one, using HRMS with electrospray ionization (ESI) determined the calculated mass for its sodium adduct [M+Na+] to be 197.09369, with the found value being 197.09328. pku.edu.cn Another related structure, (R,E)-1-phenyl-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one, was also analyzed by HRMS. acs.org

Table 1: Predicted and Observed Mass Spectrometry Data for Related Compounds

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of a conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, gives rise to characteristic absorption bands.

The key electronic transitions in such α,β-unsaturated ketones are typically π → π* and n → π* transitions. slideshare.net The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is usually more intense and occurs at a shorter wavelength. libretexts.org The n → π* transition, involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital, is less intense and appears at a longer wavelength. libretexts.org The extent of conjugation in the molecule influences the energy gap between these orbitals; larger conjugated systems absorb at longer wavelengths. libretexts.org

Some related chalcone (B49325) derivatives exhibit photochromic behavior, which is a reversible light-induced transformation between two forms of a molecule with different absorption spectra. mdpi.comresearchgate.net This phenomenon is often associated with a reversible ring-opening reaction stimulated by UV light. researchgate.netsemanticscholar.org For example, some 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives show a color change upon UV irradiation. semanticscholar.orgresearchgate.net While not explicitly documented for this compound itself, the potential for such behavior exists due to its structural motifs. The study of its UV-Vis spectrum upon irradiation could reveal any photochromic properties. semanticscholar.orgwiley-vch.de

Table 2: Typical UV-Vis Absorption Data for Related Chromophores

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200-400 | High |

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the crystal packing. ias.ac.in These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the phenyl rings of adjacent molecules. rsc.orgiucr.org The analysis of the crystal structure can reveal how molecules self-assemble in the solid state, which can influence physical properties such as melting point and solubility. ias.ac.in

Table 3: Common Intermolecular Interactions in Phenyl-Containing Organic Crystals

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings | 3.3 - 3.8 |

| C-H···π | Interaction between a C-H bond and a π system | 2.5 - 3.5 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. libretexts.org This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. libretexts.org For this compound, with a molecular formula of C12H14O, the theoretical elemental composition can be calculated. chemsynthesis.com

The process involves combusting a known mass of the compound and precisely measuring the masses of the resulting combustion products (CO2 and H2O). From these masses, the percentages of carbon and hydrogen in the original compound can be determined. The percentage of oxygen is typically determined by difference.

The experimentally determined elemental composition should closely match the theoretical values for the proposed formula, providing strong evidence for its correctness. For example, in the synthesis of a related lactone, elemental analysis was used to confirm its composition. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C12H14O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 12 | 144.12 | 82.71 |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 8.12 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.18 |

| Total | | | 174.26 | 100.00 |

This analytical technique, often used in conjunction with mass spectrometry, provides a robust verification of the compound's empirical and, subsequently, its molecular formula. rsc.org

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the behavior of (E)-1-phenyl-hex-1-en-3-one at an atomic level. These studies provide insights into the molecule's geometry, electron distribution, and inherent reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules, including chalcone (B49325) derivatives. nih.govdergipark.org.tr DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G, can accurately predict molecular geometries and various electronic parameters. nih.gov

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests higher polarizability and greater chemical reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. dergipark.org.trresearchgate.net For α,β-unsaturated ketones, the oxygen atom of the carbonyl group typically represents the most electron-rich region, making it a primary site for electrophilic attack. dergipark.org.tr

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). semanticscholar.orgresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table presents typical quantum chemical parameters for chalcone-like structures, illustrating the data obtained from DFT calculations. Values are representative and depend on the specific substituents and computational methods used.

| Parameter | Symbol | Formula | Typical Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency semanticscholar.org |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution semanticscholar.org |

| Global Electrophilicity | ω | µ² / (2η) | Propensity to accept electrons researchgate.net |

This compound, as an α,β-unsaturated ketone, can exist in different conformations due to rotation around the single bond connecting the carbonyl group and the α-carbon. The two primary planar conformations are s-trans (antiperiplanar) and s-cis (synperiplanar). acs.org

For many chalcones and related ketones, the trans (E) configuration of the double bond is thermodynamically more stable than the cis (Z) isomer. researchgate.net Within the E-isomer, conformational analysis focuses on the arrangement around the Cα-C(O) single bond. Computational studies, including DFT, are employed to calculate the relative energies of the s-cis and s-trans conformers to determine the most stable geometry. acs.orgresearchgate.net The relative stability is influenced by steric and electronic effects of the substituents. For this compound, the ethyl group attached to the carbonyl carbon and the phenyl group on the β-carbon will dictate the conformational preference. Generally, steric hindrance between the substituents can favor one conformer over the other. Thermodynamic properties, such as Gibbs free energy, can be calculated to predict the equilibrium population of each conformer at a given temperature. scielo.brresearchgate.net

Table 2: Example of Conformational Energy Analysis This table illustrates how computational methods are used to compare the stability of s-cis and s-trans conformers. The values are hypothetical examples for an α,β-unsaturated ketone.

| Conformer | Relative Energy (kcal/mol) | Thermodynamic Stability |

| s-trans | 0.00 | More Stable (Reference) |

| s-cis | +2.5 | Less Stable |

Theoretical chemistry allows for the detailed mapping of reaction pathways, known as reaction coordinate profiling. researchgate.net This involves calculating the energy of the molecular system as it progresses from reactants to products, passing through a high-energy transition state. For a reaction involving this compound, such as a nucleophilic 1,4-conjugate addition, computational methods can identify the structure and energy of the transition state. nih.govworktribe.com

The Hammond postulate suggests that the transition state of an exothermic reaction step will resemble the reactants, while that of an endothermic step will resemble the products. gbcramgarh.in DFT calculations can precisely locate the transition state geometry and its associated vibrational frequencies. A key characteristic of a true transition state on the potential energy surface is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. sit.edu.cn Characterizing these transition states is crucial for understanding reaction mechanisms and predicting reaction rates.

Conformational Analysis and Thermodynamic Stability Investigations

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the activity or properties of chemicals based on their molecular structure. researchgate.netscispace.com These models establish a mathematical correlation between calculated molecular descriptors and an observed property. nih.gov

For a class of compounds like chalcones, QSAR/QSPR studies can be developed to predict various endpoints. The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometric, or quantum-chemical (like those from DFT). researchgate.neteuropa.eu A statistical method, such as multiple linear regression or machine learning, is then used to build a model that links these descriptors to a property of interest. For instance, a QSPR model could be developed to predict the chromatographic retention indices of chalcones. nih.gov The reliability of such models is crucial for screening new compounds without the need for extensive experimental testing.

Theoretical Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters like NMR chemical shifts (¹H and ¹³C). scielo.brnmrdb.org The standard approach involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation to obtain the theoretical chemical shifts. scielo.br

These calculated values are often correlated with experimental data to validate the proposed structure of a molecule. acs.org For complex molecules, comparing the calculated shifts of several possible isomers with the experimental spectrum can be a definitive method for structure elucidation. acs.orgmdpi.com Recent advancements have even incorporated machine learning models to refine the accuracy of DFT-based NMR predictions. arxiv.org For this compound, theoretical calculations would predict distinct signals for the vinyl protons, the phenyl ring protons, and the carbons of the carbonyl and the double bond, which can be compared against experimental spectra for verification. mdpi.comliverpool.ac.uk

Table 3: Comparison of Representative Experimental and Calculated ¹³C NMR Chemical Shifts This table illustrates the typical agreement between experimental and DFT-calculated chemical shifts for a chalcone-like structure. The specific values are for a representative compound and serve as an example.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Carbonyl (C=O) | 190.7 | 189.5 | 1.2 |

| α-Carbon (Cα) | 125.0 | 124.2 | 0.8 |

| β-Carbon (Cβ) | 145.1 | 144.8 | 0.3 |

| Phenyl C1 (ipso) | 135.2 | 134.9 | 0.3 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis

(E)-1-phenyl-hex-1-en-3-one serves as a foundational component in the construction of more intricate organic molecules. Its enone functionality is a key feature, enabling it to act as a Michael acceptor, a critical reaction in carbon-carbon bond formation. This allows for the addition of nucleophiles at the β-position of the double bond, extending the carbon skeleton and introducing new functional groups.

Furthermore, the compound can be involved in various coupling reactions. For instance, derivatives of similar phenyl-enone structures have been synthesized using methods like the Suzuki coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides. vaia.com This highlights the potential for this compound to be incorporated into complex frameworks through palladium-catalyzed cross-coupling reactions.

The carbonyl group and the double bond also present opportunities for a range of other transformations, including reductions to form allylic alcohols like (E)-(R)-1-Phenyl-hex-1-en-3-ol, or addition reactions at the carbonyl carbon. lookchem.com These transformations are fundamental steps in multi-step syntheses of natural products and other complex target molecules. vaia.com

A notable example of its application is in the three-component reaction with iodine and sodium sulfinates to produce functionalized tetrasubstituted alkenes. acs.org In one specific instance, the reaction yielded (E)-1-Iodo-1-phenyl-2-(phenylsulfonyl)hex-1-en-3-one, a highly functionalized molecule, demonstrating the compound's utility in creating sterically hindered and electronically diverse structures. acs.org

Table 1: Examples of Complex Molecules Synthesized Using Phenyl-enone Analogs

| Precursor | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| This compound | Iodine, Sodium Phenylsulfinate | (E)-1-Iodo-1-phenyl-2-(phenylsulfonyl)hex-1-en-3-one | Intermediate for further functionalization | acs.org |

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uou.ac.in this compound and its analogs are valuable precursors for the synthesis of a wide variety of heterocyclic systems. mdpi.comuniba.it

The α,β-unsaturated ketone moiety is a classic synthon for constructing five- and six-membered rings. For example, chalcones, which share the 1,3-diaryl-2-propen-1-one core structure with this compound, are well-established intermediates in the synthesis of pyrazoles, pyrimidines, and isoxazoles. mdpi.comuniba.it These reactions typically proceed through condensation with dinucleophilic reagents.

Research has demonstrated the synthesis of novel pyrazole-based chalcone (B49325) derivatives through the Claisen-Schmidt condensation reaction. mdpi.comuniba.it This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound. Following this principle, this compound can react with hydrazines to yield pyrazoline derivatives, or with hydroxylamine (B1172632) to form isoxazolines. These heterocyclic cores are prevalent in many biologically active compounds.

Table 2: Heterocyclic Systems Derived from α,β-Unsaturated Ketones

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Significance |

|---|---|---|---|

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | Core of many pharmaceuticals |

| α,β-Unsaturated Ketone | Hydroxylamine | Isoxazoline | Found in various bioactive molecules |

Utilization in Polymer Chemistry and Advanced Material Development

The presence of a reactive double bond in this compound suggests its potential use as a monomer in polymerization reactions. Through addition polymerization, the double bonds can be opened to form a long polymer chain. The properties of the resulting polymer would be influenced by the phenyl and ketone functionalities, potentially imparting thermal stability, specific solubility characteristics, or the ability to be further modified.

While direct polymerization of this compound is not extensively documented, the broader class of chalcone-containing polymers is an active area of research. These polymers are being investigated for their applications in photonics and electronics due to their nonlinear optical (NLO) properties. The conjugated system of the chalcone moiety can give rise to interesting photophysical behaviors.

Furthermore, the reactivity of the enone system allows for its incorporation into polymer backbones or as a pendant group through various chemical modifications. This can be used to develop functional polymers with tailored properties for specific applications, such as in the creation of specialized coatings, resins, or as part of composite materials. The related compound, 1-Phenyl-1-hexyn-3-one, which features a triple bond, is also noted for its interest in materials science for the synthesis of advanced materials and polymers. ontosight.ai

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-1-phenyl-hex-1-en-3-one, and how is stereochemical purity validated experimentally?

- Methodological Answer : The compound is typically synthesized via aldol condensation or Wittig reactions. Stereochemical control is achieved using chiral catalysts or auxiliaries, with purity confirmed via chiral HPLC or polarimetry. Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and gas chromatography-mass spectrometry (GC-MS) are critical for structural validation. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O) and alkene (C=C) functional groups. NMR spectroscopy resolves stereochemistry and substituent positions. Artifacts (e.g., solvent peaks, impurities) are minimized by using deuterated solvents, rigorous drying, and comparison to reference spectra. Data should adhere to reproducibility standards, such as those outlined in analytical chemistry guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in asymmetric catalysis or photochemical reactions?

- Methodological Answer : Density Functional Theory (DFT) models the compound’s electronic structure, frontier molecular orbitals, and transition states. Software like Gaussian or ORCA calculates activation energies and stereoelectronic effects. Experimental validation involves kinetic studies (e.g., Eyring plots) and comparison of computed vs. observed enantiomeric excess (ee) in catalytic reactions. Reproducibility requires transparency in computational parameters (basis sets, solvation models) .

Q. What experimental strategies resolve contradictions between observed spectroscopic data and theoretical predictions for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, conformational dynamics, or incomplete basis sets in simulations. Triangulate data using multiple techniques: X-ray crystallography for absolute configuration, variable-temperature NMR to assess dynamic processes, and solvent-dependent UV-Vis studies. Statistical tools (e.g., Bland-Altman plots) quantify agreement between experimental and theoretical results .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoselectivity of this compound in organocatalytic transformations?

- Methodological Answer : Design a factorial experiment varying solvent (polar vs. aprotic), temperature, and catalyst loading. Monitor reaction progress via in-situ IR or LC-MS. Multivariate analysis (e.g., ANOVA) identifies significant variables. Mechanistic insights are derived from Hammett plots or kinetic isotope effects (KIEs). Ensure reproducibility by reporting detailed protocols, including inert atmosphere conditions .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing contradictory biological activity data of this compound across studies?

- Methodological Answer : Apply meta-analysis to aggregate data, adjusting for heterogeneity (e.g., random-effects models). Sensitivity analysis identifies outliers or confounding variables (e.g., assay type, cell lines). Preregister experimental designs to reduce bias. Public repositories like PubChem or ChEMBL provide standardized bioactivity data for cross-validation .

Q. How can researchers ensure the reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): publish step-by-step protocols with exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients). Use certified reference materials (CRMs) for calibration. Collaborative validation via round-robin testing across labs minimizes procedural variability .

Experimental Design

Q. What controls are essential when evaluating this compound’s stability under varying pH and light exposure?

- Methodological Answer : Include dark controls (aluminum foil-wrapped samples) and buffer controls (pH 3–10). Accelerated stability studies (e.g., 40°C/75% RH) predict degradation pathways. High-resolution mass spectrometry (HRMS) identifies degradation products. Data should comply with ICH guidelines for pharmaceutical stability testing .

Q. How can microfluidic systems optimize the scalable synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Design continuous-flow reactors with immobilized catalysts to enhance mixing and heat transfer. Monitor ee in real-time using inline chiral detectors (e.g., circular dichroism sensors). Process analytical technology (PAT) ensures consistency. Compare outcomes to batch reactions to validate scalability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.